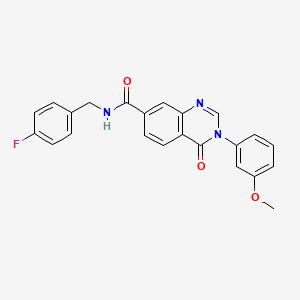

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC20200802

Molecular Formula: C23H18FN3O3

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18FN3O3 |

|---|---|

| Molecular Weight | 403.4 g/mol |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

| Standard InChI | InChI=1S/C23H18FN3O3/c1-30-19-4-2-3-18(12-19)27-14-26-21-11-16(7-10-20(21)23(27)29)22(28)25-13-15-5-8-17(24)9-6-15/h2-12,14H,13H2,1H3,(H,25,28) |

| Standard InChI Key | GJLQRJUZYXYDOH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F |

Introduction

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline derivatives class. This compound features a complex structure with a quinazoline core, which is a fused benzene and pyrimidine ring system. The presence of various functional groups, such as the carboxamide and methoxy groups, contributes to its potential biological activity and chemical reactivity.

Synthesis of N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity. Common methods may include condensation reactions or nucleophilic substitutions, often requiring careful control of reaction conditions to achieve the desired product.

Potential Applications and Biological Activities

Quinazoline derivatives, including N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, have been investigated for their diverse pharmacological activities. These compounds are known for their potential anti-inflammatory, analgesic, and anticancer properties. The fluorobenzyl group may enhance lipophilicity, allowing better cell membrane penetration and interaction with biological targets.

Chemical Reactivity and Modifications

This compound can undergo various chemical reactions typical for quinazoline derivatives, such as nucleophilic substitutions, hydrolysis, and potential cyclization reactions. These reactions are often facilitated by catalysts or specific reagents to promote desired transformations while minimizing side reactions.

Research Findings and Future Directions

Research on quinazoline derivatives suggests that they can inhibit certain kinases involved in inflammatory responses or tumor growth. Future studies may focus on exploring the specific mechanisms of action for N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, including its interaction with biological targets and potential therapeutic applications.

Data Table: Comparison of Quinazoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Potential Applications |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | C23H18FN3O3 | Approximately 403.4 | 1144464-74-3 | Anti-inflammatory, Analgesic, Anticancer |

| N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | Not specified | Approximately 403.4 | 1144429-26-4 | Anti-inflammatory, Analgesic, Anticancer |

| N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | C27H26FN3O3S | 491.58 | Not specified | Anti-inflammatory, Analgesic, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume